6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid
Overview
Description
6-Fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom, a methylphenyl group, and a carboxylic acid group attached to the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide and a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
6-Fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Benzothiadiazine Derivatives: Compounds such as chlorothiazide and hydrochlorothiazide share the benzothiadiazine core structure but differ in their substituents.
Fluorinated Aromatics: Compounds like fluoroquinolones contain fluorine atoms and aromatic rings, similar to the target compound.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and lipophilicity, making it unique compared to non-fluorinated analogs.
Methylphenyl Group: The methylphenyl group contributes to the compound’s specific binding affinity and biological activity.
Properties
IUPAC Name |
6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c1-9-2-5-11(6-3-9)18-12-7-4-10(16)8-13(12)23(21,22)14(17-18)15(19)20/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZMUDFZWRRPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126152 | |
Record name | 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708401-67-5 | |
Record name | 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708401-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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